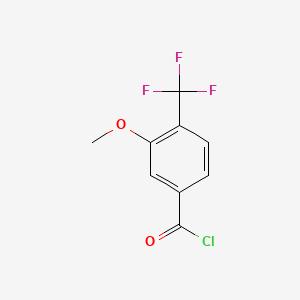

3-Methoxy-4-(trifluoromethyl)benzoyl chloride

Übersicht

Beschreibung

3-Methoxy-4-(trifluoromethyl)benzoyl chloride is a clear light yellow liquid . It has a molecular formula of C9H6ClF3O2 .

Synthesis Analysis

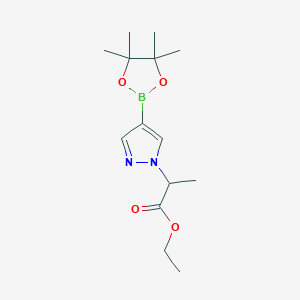

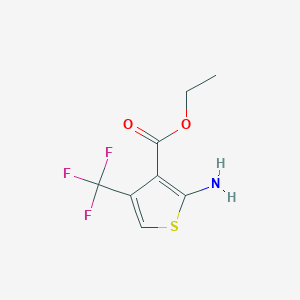

This compound has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is represented by the SMILES string FC(F)(F)C1=C(OC)C=CC(C(Cl)=O)=C1 . The InChI key for this compound is PBKYPTQBAQQVPT-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, 3-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid .Physical And Chemical Properties Analysis

3-Methoxy-4-(trifluoromethyl)benzoyl chloride is a clear light yellow liquid . It has a molecular weight of 238.59 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

3-Methoxy-4-(trifluoromethyl)benzoyl chloride: is a valuable intermediate in pharmaceutical research. It is utilized in the synthesis of various pharmacologically active compounds. For instance, it can be used to create intermediates for the development of novel anti-inflammatory agents or as a precursor in the synthesis of complex molecules designed to interact with specific biological targets .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced materials. Its ability to introduce trifluoromethyl groups into other molecules is particularly useful in creating polymers with enhanced thermal stability and chemical resistance, which are desirable properties in high-performance materials .

Organic Synthesis

3-Methoxy-4-(trifluoromethyl)benzoyl chloride: plays a crucial role in organic synthesis. It is employed in various coupling reactions and can act as an acylating agent to introduce the trifluoromethylated phenyl group into organic substrates. This is instrumental in diversifying molecular structures and enhancing the physical properties of organic compounds .

Agrochemicals

The compound is used in the synthesis of agrochemicals. Its derivatives can be formulated into pesticides and herbicides. The trifluoromethyl group often imparts increased biological activity and environmental stability to these agrochemical products .

Dyestuff Industry

In the dyestuff industry, 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is used to synthesize dyes and pigments. The introduction of the trifluoromethyl group can lead to dyes with improved lightfastness and color stability, which are important attributes for industrial dyes used in textiles and inks .

Analytical Chemistry

This chemical serves as a reagent in analytical chemistry, particularly in chromatographic methods where it is used to modify other compounds, enhancing their detectability and resolution during analysis. It can also be used to create standards and reference materials for calibration purposes .

Biochemistry

In biochemistry, the compound can be used to modify peptides and proteins, thereby altering their properties and functions. This can be particularly useful in studying protein interactions and dynamics, as well as in developing biochemical assays .

Environmental Science

3-Methoxy-4-(trifluoromethyl)benzoyl chloride: may also find applications in environmental science. For example, it can be used in the synthesis of fluorinated compounds that are studied for their environmental impact, biodegradability, and potential as alternative refrigerants with lower global warming potential .

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoyl chloride compounds are typically reactive acylating agents. They can react with various biological targets such as carboxylic acids, alcohols, and amines .

Mode of Action

The interaction usually involves a nucleophilic addition-elimination mechanism . The benzoyl chloride acts as an electrophile, reacting with nucleophilic sites on the target molecule.

Biochemical Pathways

The reactions of benzoyl chlorides can lead to the formation of carboxylic anhydrides, esters, and amides , which can participate in various biochemical reactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, benzoyl chlorides are typically sensitive to moisture .

Eigenschaften

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(8(10)14)2-3-6(7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTSCEWYAIWTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

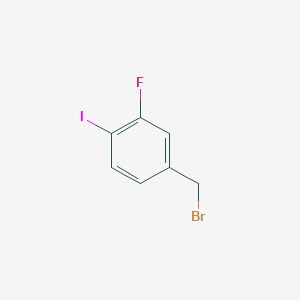

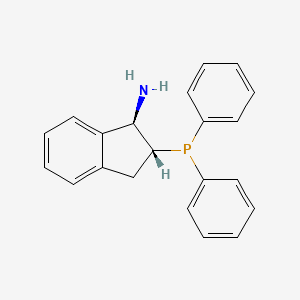

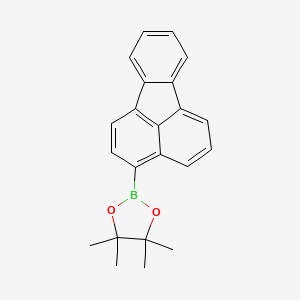

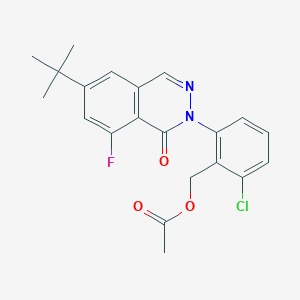

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)